molecular formula C20H26O6 B1196513 Fastigilin B CAS No. 6995-11-5

Fastigilin B

Cat. No. B1196513
CAS RN: 6995-11-5
M. Wt: 362.4 g/mol
InChI Key: DLISCHVYLYGCNV-HJDABSCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fastigilin B is a sesquiterpene lactone.

Scientific Research Applications

Synthesis and Chemical Properties

Fastigilin B is a topic of interest in the field of organic synthesis. A study by Tanis, Robinson, McMills, and Watt (1992) focuses on the total synthesis of Fastigilin C, a closely related compound with reported cytotoxic and antineoplastic activities, which highlights the potential of Fastigilin B in similar areas. The synthesis process involves furan-terminated cyclizations, demonstrating the compound's utility in constructing diverse ring systems (Tanis, Robinson, McMills, & Watt, 1992).

Biomedical Research Applications

In the broader context of biomedical research, the methodologies and approaches used in the study of Fastigilin B and related compounds can be instrumental. For example, Grady (2010) discusses the importance of translational research in nursing science, which is relevant for understanding how findings in basic research, such as those related to Fastigilin B, can be applied in clinical practice. This perspective emphasizes the potential clinical applications of compounds studied in basic research (Grady, 2010).

properties

CAS RN

6995-11-5

Product Name

Fastigilin B

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(1S,3aS,4R,5S,5aS,8aR,9S,9aS)-4-hydroxy-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-9(2)8-14(22)25-18-15-11(4)19(24)26-17(15)16(23)10(3)12-6-7-13(21)20(12,18)5/h6-8,10-12,15-18,23H,1-5H3/t10-,11-,12-,15+,16+,17-,18-,20-/m0/s1

InChI Key

DLISCHVYLYGCNV-HJDABSCOSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C=CC(=O)[C@]2([C@H]([C@@H]3[C@@H](C(=O)O[C@@H]3[C@@H]1O)C)OC(=O)C=C(C)C)C

SMILES

CC1C2C=CC(=O)C2(C(C3C(C(=O)OC3C1O)C)OC(=O)C=C(C)C)C

Canonical SMILES

CC1C2C=CC(=O)C2(C(C3C(C(=O)OC3C1O)C)OC(=O)C=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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